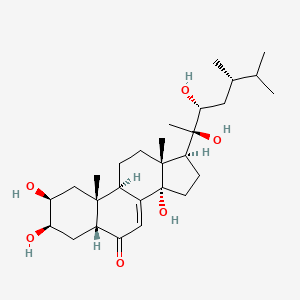
Polyporusterone A
Overview
Description
Polyporusterone A is a triterpene carboxylic acid isolated from Polyporus umbellatus . It has been found to have an inhibitory effect on free radical-induced lysis of red blood cells .
Synthesis Analysis
The biosynthetic pathway of characteristic steroids in sclerotia of P. umbellatus was deduced and the content of ergosterol, this compound and B in the QR and CK groups were detected with the High Performance Liquid Chromatography (HPLC) .Molecular Structure Analysis
This compound has a molecular weight of 478.66 and its formula is C28H46O6 . The crystal structure of this compound was determined by X-ray diffraction analysis .Chemical Reactions Analysis
Based on the chemical reactions and series of oxidized reactions, it was deduced that Ergosterol (A) gradually could be converted into this compound (F) .Physical And Chemical Properties Analysis
This compound has a melting point of 261.5°C (MeOH) . It has a CAS Registry Number of 141360-88-5 .Scientific Research Applications
Isolation and Structural Elucidation
- Isolation from Polyporus umbellatus: Polyporusterone A, along with other analogs, has been isolated from the sclerotia of Polyporus umbellatus. The structure of this compound was determined using chemical and spectroscopic methods, contributing to the understanding of its chemical properties (Zhou, Lin, & Guo, 2007).
Biological and Medicinal Properties
- Antioxidant and Anti-hemolytic Effects: Research demonstrated that this compound has inhibitory activities against free radical-induced lysis of red blood cells. This suggests potential antioxidant properties, which could be significant in medicinal applications (Sekiya et al., 2005).
- Impact on Metabolomic and Transcriptomic Profiles: A study on Polyporus umbellatus sclerotia infected by Armillaria mellea revealed changes in the metabolomic and transcriptomic profiles. This included an increase in the content of this compound, indicating its role in the biochemical pathways of the fungus (Xing et al., 2022).
Phylogenetic and Genomic Insights
- Phylogenetic and Phylogenomic Overview: While not directly related to this compound, studies on the Polyporales order, to which Polyporus umbellatus belongs, provide context on the evolutionary background of the species producing this compound (Binder et al., 2013), (Ruiz-Dueñas et al., 2013).
Ecological and Taxonomic Research
- Species Diversity and Taxonomy: Understanding the taxonomy and phylogeny of Polyporaceae, including Polyporus umbellatus, contributes to the broader ecological context for the production of this compound (Cui et al., 2019), (Ji et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5S)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O6/c1-15(2)16(3)11-24(32)27(6,33)23-8-10-28(34)18-12-20(29)19-13-21(30)22(31)14-25(19,4)17(18)7-9-26(23,28)5/h12,15-17,19,21-24,30-34H,7-11,13-14H2,1-6H3/t16-,17-,19-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBCIGPPRFLKLS-UMQUCXETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301198134 | |
| Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141360-88-5 | |
| Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141360-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Polyporusterone A and where is it found?
A1: this compound is a steroid compound originally isolated from the fruit body of Polyporus umbellatus Fries, also known as Grifola umbellata. [] This mushroom has a long history of use in traditional medicine, particularly for urological disorders. []
Q2: What is the chemical structure of this compound?
A2: this compound is a triterpene carboxylic acid with the IUPAC name: (+)-2β, 3β, 14α, (20R, 22R)-pentahydroxy-(24S)-methyl-5β-cholest-7-en-6-one. []
Q3: What is known about the biosynthesis of this compound?
A3: Research suggests that this compound biosynthesis is influenced by the symbiotic relationship between Polyporus umbellatus and Armillaria mellea. Analysis of infected and uninfected sclerotia revealed that the presence of A. mellea increased the levels of this compound, alongside other steroids like ergosterol. [] This symbiotic interaction also appears to upregulate the expression of genes encoding enzymes crucial for ergosterol biosynthesis, potentially impacting this compound production. []
Q4: Are there any spectroscopic data available for this compound?
A4: Yes, the structure of this compound has been elucidated using various spectroscopic techniques. This includes X-ray diffraction analysis, which revealed its crystal structure as orthorhombic with a specific space group and unit cell dimensions. [] Additionally, Nuclear Magnetic Resonance (NMR) data has provided insights into the conformation of its side-chain in both crystalline and solution states. []
Q5: What biological activities have been reported for this compound?
A5: Studies have shown that this compound exhibits cytotoxic activity against leukemia 1210 cells. [] Furthermore, this compound, along with Polyporusterone B, demonstrated inhibitory effects against free radical-induced lysis of red blood cells in vitro. [] In vivo studies in rats showed that ingesting Polyporus umbellatus extract, rich in this compound, increased the free radical scavenging effect of plasma. []
Q6: Has this compound been investigated for its potential in treating gout?
A6: While Polyporus umbellatus itself has been traditionally used for gout, recent research has explored this compound as a potential xanthine oxidase inhibitor (XOXI). [] Using high-speed countercurrent chromatography (HSCCC) and subsequent analysis with MS and NMR, researchers identified this compound as a compound with high biological affinity towards xanthine oxidase. [] Molecular docking, dynamics simulations, and network pharmacology analyses further support its potential anti-gout effects. []
Q7: What are the implications of the symbiotic relationship between Polyporus umbellatus and Armillaria mellea for this compound production?
A7: The symbiotic relationship significantly influences the production of sclerotia, the medicinal part of Polyporus umbellatus, which are the primary source of this compound. [] This symbiotic interaction not only induces sclerotia formation [] but also leads to a significant increase in this compound content compared to uninfected sclerotia. [] Understanding and potentially harnessing this symbiotic relationship could be crucial for optimizing this compound production for research and potential therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2702735.png)
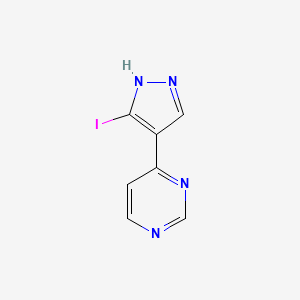
![3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2702737.png)
![2-Propan-2-yl-1-[1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2702740.png)
![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2702742.png)
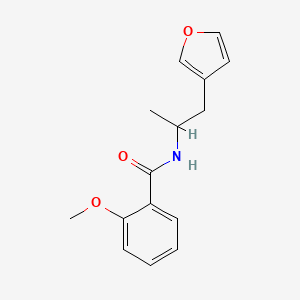
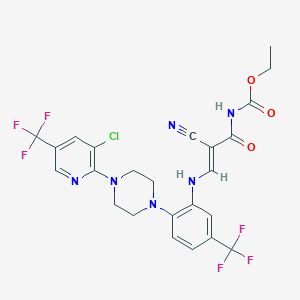
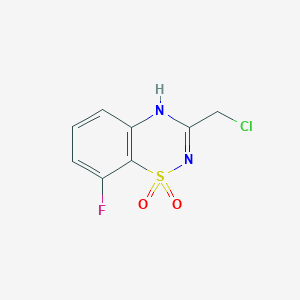
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2702749.png)
![(1R,5S)-3-cyclopropylidene-N-(3,4-dimethoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2702752.png)
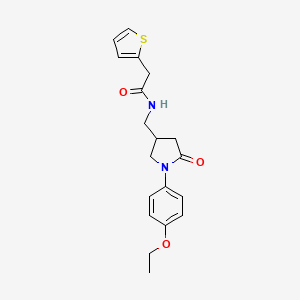


![2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid](/img/structure/B2702757.png)